Azasetron-d3 Hydrochloride

Vue d'ensemble

Description

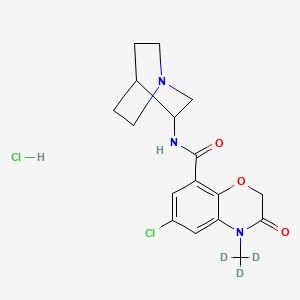

Azasetron-d3 Hydrochloride is a deuterium-labeled derivative of Azasetron Hydrochloride. It is primarily used as a biochemical tool in proteomics research. The compound is known for its antiemetic properties, which are utilized to prevent nausea and vomiting induced by chemotherapy, radiotherapy, and surgical procedures .

Méthodes De Préparation

The preparation of Azasetron-d3 Hydrochloride involves the incorporation of deuterium into the Azasetron Hydrochloride molecule. The synthetic route typically includes the following steps:

Deuterium Exchange Reaction: The hydrogen atoms in Azasetron Hydrochloride are replaced with deuterium atoms using deuterated reagents under controlled conditions.

Purification: The resulting compound is purified using chromatographic techniques to ensure the desired level of deuterium incorporation.

Crystallization: The purified compound is crystallized to obtain this compound in its final form.

Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds, involving large-scale deuterium exchange reactions and advanced purification techniques to achieve high purity and yield .

Analyse Des Réactions Chimiques

Azasetron-d3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Chemistry

Azasetron-d3 Hydrochloride is utilized as a stable isotope-labeled compound in various chemical analyses:

- Nuclear Magnetic Resonance Spectroscopy : The compound serves as a reference standard in NMR spectroscopy, aiding in the study of molecular structures and reaction mechanisms. The presence of deuterium allows for enhanced resolution and clarity in spectral data interpretation.

- Chemical Reaction Studies : It undergoes various chemical reactions such as oxidation, reduction, and substitution, enabling researchers to explore reaction pathways and mechanisms more effectively.

Biology

In biological research, this compound plays a critical role:

- Proteomics : The compound is employed in proteomics studies to investigate protein interactions and functions. Its isotopic labeling facilitates precise quantification and tracking of proteins within biological systems.

- Metabolic Studies : It is used to trace biochemical pathways, allowing researchers to understand metabolic processes involving serotonin and its receptors.

Medicine

The medicinal applications of this compound are significant:

- Antiemetic Properties : It is investigated for its effectiveness in preventing chemotherapy-induced nausea and vomiting (CINV). Clinical studies have demonstrated its efficacy when administered alongside other antiemetics .

- Pharmacokinetic Studies : Researchers utilize this compound to study the metabolism and distribution of Azasetron Hydrochloride, providing insights into its pharmacological profile and therapeutic potential.

Industry

In the pharmaceutical industry, this compound has several applications:

- Drug Development : The compound is used in the development of new antiemetic formulations, leveraging its unique properties to create more effective treatments for nausea and vomiting .

- Quality Control Standards : It serves as a quality control standard in drug manufacturing processes, ensuring consistency and reliability in product formulation.

Case Study 1: Efficacy in Chemotherapy-Induced Nausea

A recent study evaluated the efficacy of this compound combined with other antiemetics in patients undergoing highly emetogenic chemotherapy. The results indicated a significant reduction in nausea levels compared to control groups receiving standard treatments alone. This highlights the potential of this compound as an effective adjunct therapy for CINV management .

Case Study 2: Proteomic Analysis

In proteomics research, this compound was utilized to analyze protein interactions related to serotonin signaling pathways. The isotopic labeling allowed for detailed tracking of protein dynamics under varying conditions, contributing to a better understanding of serotonin's role in neurological disorders.

Mécanisme D'action

The mechanism of action of Azasetron-d3 Hydrochloride is similar to that of Azasetron Hydrochloride. It acts as a selective antagonist of serotonin receptors, specifically the 5-HT3 receptors. By binding to these receptors, the compound blocks the action of serotonin, thereby preventing the transmission of emetic signals to the brain. This results in the reduction of nausea and vomiting .

Comparaison Avec Des Composés Similaires

Azasetron-d3 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in research studies. Similar compounds include:

Azasetron Hydrochloride: The non-deuterated form, used for similar antiemetic purposes.

Granisetron Hydrochloride: Another 5-HT3 receptor antagonist used to prevent nausea and vomiting.

Ondansetron Hydrochloride: A widely used antiemetic with a similar mechanism of action.

This compound stands out due to its application in advanced research techniques and its ability to provide more accurate data in pharmacokinetic and metabolic studies.

Activité Biologique

Azasetron-d3 Hydrochloride is a stable isotope-labeled derivative of Azasetron, primarily recognized for its role as a 5-HT3 receptor antagonist. This compound is significant in biochemical research, particularly in studies related to neurotransmission, pain management, and antiemetic responses. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and research findings.

Chemical Structure and Properties:

- Molecular Formula: C₁₇H₂₁Cl₂N₃O₃

- Molecular Weight: 386.3 g/mol

- Topological Polar Surface Area: 61.9 Ų

This compound operates by competitively binding to 5-HT3 receptors, which are critical in mediating the emetic reflex. By blocking serotonin from binding to these receptors, it effectively interrupts the signaling pathways that lead to nausea and vomiting .

Biological Activity and Applications

1. Antiemetic Effects:

Azasetron-d3 is primarily utilized in clinical settings to mitigate nausea and vomiting, especially in patients undergoing chemotherapy. Its efficacy as an antiemetic has been documented in various studies, showcasing its ability to significantly reduce the incidence of chemotherapy-induced nausea .

2. Neurotransmission Studies:

The compound plays a crucial role in research focused on neurotransmission. As a labeled compound, it aids in tracing biochemical pathways and understanding metabolic processes within the nervous system .

3. Pharmacokinetics:

Pharmacokinetic studies indicate that Azasetron-d3 exhibits a favorable profile for drug monitoring, allowing for tailored therapeutic strategies based on individual patient responses . Its isotopic labeling enhances its utility in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Case Studies

-

Chemotherapy-Induced Nausea:

A study involving patients receiving chemotherapy demonstrated that those treated with Azasetron-d3 experienced a marked reduction in nausea compared to control groups receiving placebo treatments. The results highlighted the compound's effectiveness in clinical antiemetic protocols. -

Metabolic Pathway Tracing:

Research utilizing Azasetron-d3 as a tracer has provided insights into the metabolic pathways influenced by serotonin antagonism. These findings contribute to a deeper understanding of how neurotransmitter dynamics affect various physiological responses .

Comparative Analysis with Related Compounds

| Compound | Mechanism of Action | Clinical Use |

|---|---|---|

| Azasetron Hydrochloride | 5-HT3 receptor antagonist | Antiemetic for chemotherapy |

| Ondansetron | 5-HT3 receptor antagonist | Antiemetic for chemotherapy |

| Granisetron | 5-HT3 receptor antagonist | Antiemetic for chemotherapy |

| This compound | 5-HT3 receptor antagonist (labeled) | Research applications in neurotransmission |

Propriétés

IUPAC Name |

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-3-oxo-4-(trideuteriomethyl)-1,4-benzoxazine-8-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMKBKPJYAHLQP-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675645 | |

| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-(~2~H_3_)methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216505-58-6 | |

| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-(~2~H_3_)methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.